1-(4-Iodo-1H-pyrrol-2-yl)ethanone chemical properties
1-(4-Iodo-1H-pyrrol-2-yl)ethanone chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(4-Iodo-1H-pyrrol-2-yl)ethanone
Introduction
1-(4-Iodo-1H-pyrrol-2-yl)ethanone is a halogenated heterocyclic compound featuring a pyrrole core. The pyrrole ring is a fundamental motif in a vast array of biologically active natural products, including porphyrins and alkaloids, as well as synthetic pharmaceuticals.[1][2] The introduction of an iodine atom and an acetyl group onto the pyrrole scaffold creates a versatile chemical intermediate with significant potential in medicinal chemistry and materials science.[3][4] The electron-withdrawing nature of the acetyl group and the reactivity of the carbon-iodine bond make this molecule a valuable building block for constructing more complex, highly functionalized pyrrole derivatives.[5] These derivatives are actively investigated for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[3][6] This guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of 1-(4-Iodo-1H-pyrrol-2-yl)ethanone for researchers in drug discovery and organic synthesis.
Physicochemical Properties
The core physical and chemical characteristics of 1-(4-Iodo-1H-pyrrol-2-yl)ethanone are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols. Data for the closely related bromo-analog suggests it is a solid at room temperature and should be stored under an inert atmosphere at 2-8°C to ensure stability.
| Property | Value | Source |
| Molecular Formula | C₆H₆INO | N/A |
| Molecular Weight | 235.02 g/mol | N/A |
| IUPAC Name | 1-(4-Iodo-1H-pyrrol-2-yl)ethanone | N/A |
| Common Synonyms | 2-Acetyl-4-iodopyrrole | N/A |
| Appearance | Expected to be a solid (e.g., white to yellow/brown) | [7] |
| Storage Conditions | Keep in a dark place, sealed in dry, inert atmosphere, 2-8°C |
Synthesis and Purification
The synthesis of 1-(4-Iodo-1H-pyrrol-2-yl)ethanone can be approached through several routes, typically involving the functionalization of a pre-existing pyrrole ring. Direct acylation of pyrrole itself can be challenging and often results in mixtures of products.[8] Therefore, a more controlled, stepwise approach is preferred.
Protocol 1: Iodination of 2-Acetylpyrrole
This is often the most direct and reliable method. It starts with the commercially available 1-(1H-Pyrrol-2-yl)ethanone (also known as 2-acetylpyrrole)[9]. The acetyl group at the 2-position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. However, it directs incoming electrophiles primarily to the 4- and 5-positions. By controlling the reaction conditions, selective iodination at the 4-position can be achieved.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-(1H-Pyrrol-2-yl)ethanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C in an ice bath to moderate the reaction rate and minimize side-product formation.
-
Reagent Addition: Slowly add an iodinating agent, such as N-Iodosuccinimide (NIS) (1.0-1.1 eq), portion-wise to the stirred solution. The use of NIS is advantageous as it provides a mild source of electrophilic iodine.
-
Reaction: Allow the reaction to stir at 0°C and then warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract the product into an organic solvent like DCM or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(4-Iodo-1H-pyrrol-2-yl)ethanone.
Caption: General workflow for synthesizing the target compound via iodination.
Spectroscopic Characterization
Accurate structural elucidation is critical. While specific experimental data for this exact molecule is not widely published, a robust profile can be predicted based on data from analogous compounds and foundational spectroscopic principles.[10]
Caption: Standard workflow for the spectroscopic analysis of the synthesized product.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons and the acetyl methyl protons. The pyrrole N-H proton will appear as a broad singlet at high chemical shift (δ > 8.0 ppm). The chemical shifts of the remaining two pyrrole protons are influenced by both the electron-withdrawing acetyl group and the iodine atom.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | > 8.0 | Broad Singlet | Exchangeable with D₂O. |
| H-5 | ~7.0 - 7.2 | Doublet (or dd) | Coupling to H-3. |
| H-3 | ~6.8 - 7.0 | Doublet (or dd) | Coupling to H-5. |
| -CH₃ | ~2.4 | Singlet | Methyl protons of the acetyl group. |
Note: Predictions are based on general pyrrole chemical shifts[11] and substituent effects.
¹³C NMR Spectroscopy
The carbon spectrum will provide information on the carbon framework. The carbonyl carbon of the acetyl group will be the most downfield signal.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C=O | 185 - 195 | Carbonyl carbon of the acetyl group. |
| C-2 | ~135 | Carbon attached to the acetyl group. |
| C-5 | ~125 | Pyrrole ring carbon. |
| C-3 | ~115 | Pyrrole ring carbon. |
| C-4 | ~80 | Carbon bearing the iodine atom (ipso-carbon). |
| -CH₃ | 25 - 30 | Methyl carbon of the acetyl group. |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
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N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of an α,β-unsaturated ketone conjugated with the pyrrole ring.
-
C-H Stretch (Aromatic/Aliphatic): Bands around 3100 cm⁻¹ (pyrrole C-H) and below 3000 cm⁻¹ (methyl C-H).
-
C-I Stretch: A weak absorption in the far-infrared region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak [M]⁺ corresponding to the exact mass of C₆H₆INO. A characteristic isotopic pattern for iodine will be observed. Key fragmentation patterns would likely involve the loss of the acetyl group (M-43) and subsequent fragmentation of the pyrrole ring.
Reactivity and Chemical Behavior
1-(4-Iodo-1H-pyrrol-2-yl)ethanone possesses several reactive sites, making it a versatile synthetic intermediate.
Caption: Diagram illustrating the principal sites of chemical reactivity.
-
N-H Acidity: The pyrrolic proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions.
-
Carbon-Iodine Bond Reactivity: The C-I bond is the most versatile site for synthetic elaboration. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the pyrrole ring.
-
Carbonyl Group Reactions: The acetyl group can undergo standard ketone chemistry. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or oxidized to a carboxylic acid under strong oxidizing conditions.
Applications in Research and Development
Pyrrole-based structures are of significant interest in drug discovery.[6] The ability to functionalize the 1-(4-Iodo-1H-pyrrol-2-yl)ethanone scaffold at multiple positions makes it a valuable precursor for generating libraries of novel compounds for biological screening. Iodinated pyrrole and pyrrol-2-one derivatives have been investigated for their potent antimicrobial and antitumor activities, highlighting the importance of this structural class.[6][12] The core structure serves as a key intermediate for synthesizing analogs with potential activity as enzyme inhibitors or receptor modulators in various therapeutic areas.[13][14]
Conclusion
1-(4-Iodo-1H-pyrrol-2-yl)ethanone is a highly functionalized heterocyclic compound with significant synthetic utility. Its preparation from readily available starting materials, combined with its distinct spectroscopic signature and versatile reactivity, establishes it as a key building block for the synthesis of complex pyrrole derivatives. The potential for elaboration via cross-coupling reactions at the C-4 position, along with modifications at the nitrogen and acetyl group, provides medicinal chemists and materials scientists with a powerful tool for developing novel molecules with tailored biological or physical properties.
References
- Novel Antimicrobial Iodo-Dihydro-Pyrrole-2-One Compounds: Future Medicinal Chemistry. (2023). Vertex AI Search.
- Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candid
- 1-(4-Iodo-1H-indol-2-yl)ethanone (EVT-13805942). EvitaChem.
- 1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one. Sigma-Aldrich.
- An Expeditious Iodine-Catalyzed Synthesis of 3-Pyrrole-substituted 2-Azetidinones. PMC.
- 1-(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)ethanone. ChemScene.
- Iodine catalyzed one-pot synthesis of highly substituted N-methyl pyrrole via [3+2] annulation and their in vitro evaluation as antibacterial agents. (2023).
- Remarkable Iodine-Catalyzed Synthesis of Novel Pyrrole- Bearing N‑Polyarom
- ETHANONE, 1-(4-IODO-1H-PYRROLO[2,3-B]PYRIDIN-1-YL)-. Merck.
- The Pivotal Role of 1-[4-(4-Pyridinyl)
- Synthesis of Trisubstituted Pyrroles Via Cycloamination of Substituted 2-Acetyl-1,4-diketones. (2025).
- Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. (2012).
- 1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one. Sigma-Aldrich.
- Pyrrole(109-97-7) 1 H NMR. ChemicalBook.
- SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIV
- 1-(1H-Pyrrol-2-yl)ethanone. BLDpharm.
- Spectroscopic Profile of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Technical Guide. Benchchem.
- 1-(4-Bromo-1H-pyrrol-2-yl)ethanone. MilliporeSigma.
- Discovery of clinical candidate 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579), a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A). (2014). PubMed.
- Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole.
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. cibtech.org [cibtech.org]
- 3. An E xpeditious Iodine-Catalyzed Synthesis of 3-Pyrrole-substituted 2-Azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates [mdpi.com]
- 7. ETHANONE, 1-(4-IODO-1H-PYRROLO[2,3-B]PYRIDIN-1-YL)- | 443729-67-7 [sigmaaldrich.com]
- 8. CN105418476A - Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole - Google Patents [patents.google.com]
- 9. 1072-83-9|1-(1H-Pyrrol-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Discovery of clinical candidate 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579), a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A) - PubMed [pubmed.ncbi.nlm.nih.gov]
